2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via an Au(I)-catalyzed cyclization of 3-yne-1,2-diols.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction involving azides and alkynes.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via a condensation reaction between 2-aminothiophenol and a suitable aldehyde.
Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated or nitrated benzothiazoles.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving furan, triazole, and benzothiazole moieties.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups suggests that it may engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts a range of chemical reactivity and potential applications. The presence of the furan, triazole, and benzothiazole moieties makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
618879-97-3 |
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Molecular Formula |
C25H21N5O2S2 |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H21N5O2S2/c1-3-12-30-23(20-5-4-13-32-20)28-29-25(30)33-15-22(31)26-18-9-7-17(8-10-18)24-27-19-11-6-16(2)14-21(19)34-24/h3-11,13-14H,1,12,15H2,2H3,(H,26,31) |
InChI Key |
SPTRCPMPOJBJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4CC=C)C5=CC=CO5 |
Origin of Product |
United States |
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